molecular formula C11H10N2S B2626754 6-(4-Methylphenyl)pyridazine-3-thiol CAS No. 70420-98-3

6-(4-Methylphenyl)pyridazine-3-thiol

Cat. No.: B2626754
CAS No.: 70420-98-3
M. Wt: 202.28
InChI Key: YHXSAOLTFSTEGL-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)pyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring substituted with a 4-methylphenyl group and a thiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for 6-(4-Methylphenyl)pyridazine-3-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyridazines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

6-(4-Methylphenyl)pyridazine-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)pyridazine-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    4-Methylphenylhydrazine: A precursor in the synthesis of 6-(4-Methylphenyl)pyridazine-3-thiol.

Uniqueness

This compound is unique due to the presence of both a thiol group and a 4-methylphenyl group on the pyridazine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(4-methylphenyl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXSAOLTFSTEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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